
2,2-Dimethyl-3-phenylmorpholine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-phenylmorpholine;hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Effects in Complexes
Research on metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III) explores the photophysical properties, including metal-to-ligand charge-transfer transitions. Such studies indicate the potential use of similar compounds in developing photovoltaic materials or sensors due to their light-emitting properties (Sprouse et al., 1984).
Ring Transformations with Amines
Investigations into the reactions of chloro-1,2,3-thiadiazole-4-carbaldehyde with various amines, including N-aminomorpholine, reveal insights into the synthesis of triazole-thiocarboxamides and triazole-thiohydrazides. These reactions are essential for creating heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (L'abbé et al., 1991).
Synthesis and Characterization of Derivatives
The synthesis and characterization of novel N-alkylamine- and N-cycloalkylamine-derived benzoyl-N-aminohydrazinecarbothioamides and thiadiazoles highlight methods for creating compounds that could be useful in medicinal chemistry and materials science (Foks et al., 2014).
Nonlinear Optical Absorption
A study on the nonlinear optical absorption of novel chalcone derivative compounds demonstrates the potential of certain organic compounds in optical device applications, such as optical limiters, which could be relevant for 2,2-Dimethyl-3-phenylmorpholine hydrochloride if it shares similar properties (Rahulan et al., 2014).
Mecanismo De Acción
Target of Action
2,2-Dimethyl-3-phenylmorpholine hydrochloride, a derivative of morpholine, primarily targets several kinases enzymes . These enzymes play a crucial role in cytokinesis and cell cycle regulation .
Mode of Action
The compound interacts with its targets through a central inhibitory action . This interaction results in the modulation of the kinases enzymes, thereby affecting cytokinesis and cell cycle regulation .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to cell division and growth . The inhibition of kinases enzymes disrupts the normal cell cycle, leading to changes in cell proliferation and potentially inducing cell death .
Pharmacokinetics
Similar compounds are known to be easily hydrolyzed under neutral ph conditions , which could impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to changes in cell cycle regulation. By inhibiting kinases enzymes, the compound can disrupt normal cell division and growth . This could potentially lead to cell death, depending on the specific context and concentration of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethyl-3-phenylmorpholine hydrochloride. Factors such as pH can affect the compound’s stability, as it is known to be easily hydrolyzed under neutral pH conditions . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its efficacy.
Propiedades
IUPAC Name |
2,2-dimethyl-3-phenylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)11(13-8-9-14-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMKDQIYBJNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCO1)C2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)
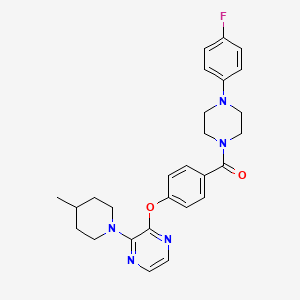
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2753991.png)

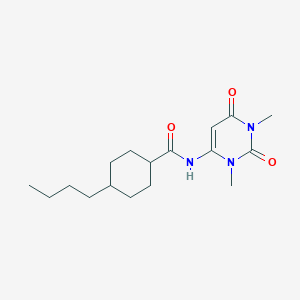

![Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2753997.png)

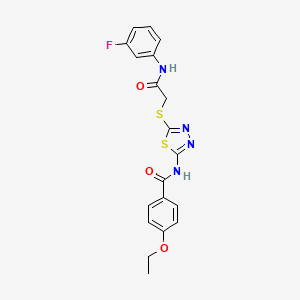
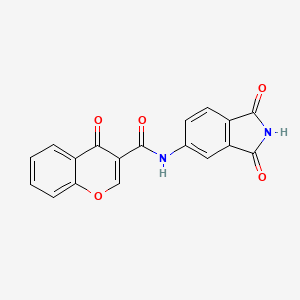
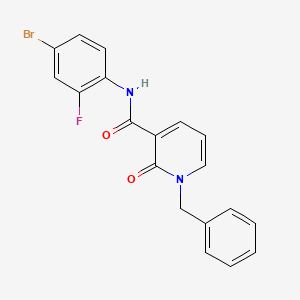

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2754005.png)
![4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2754007.png)
